
(S)-Acide 2-méthylvalérique
Vue d'ensemble
Description
(S)-2-Methylpentanoic Acid, also known as (S)-2-Methylpentanoic Acid, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Methylpentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Methylpentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biomédecine et thérapeutique
(S)-Acide 2-méthylvalérique : a suscité un intérêt en biomédecine en raison de ses applications thérapeutiques potentielles. Les chercheurs explorent son rôle dans le développement de médicaments, la régulation des gènes et la thérapie ciblée. Ses propriétés uniques, notamment sa capacité de reconnaissance moléculaire et sa facilité de synthèse, en font un outil polyvalent pour la biosensibilité et la délivrance de médicaments .
Recherche sur le cancer
Dans les études sur le cancer, les effets de ce composé sur la croissance tumorale et les métastases présentent un intérêt. L'étude de son impact sur des voies et des processus cellulaires spécifiques pourrait révéler de nouvelles stratégies thérapeutiques. Par exemple, des études ont exploré ses effets anticancéreux dans des modèles de cancer du poumon .
Propriétés anti-inflammatoires
L'inflammation chronique contribue à diverses maladies. Les chercheurs ont étudié le potentiel anti-inflammatoire de This compound. Comprendre ses mécanismes d'action pourrait conduire à des interventions thérapeutiques pour des affections telles que le syndrome du côlon irritable, la sclérose en plaques et la polyarthrite rhumatoïde .
Amélioration de la croissance des plantes
Il est intéressant de noter que This compound peut servir de micronutriment pour améliorer la croissance des plantes, même en conditions salines. Les chercheurs émettent l'hypothèse qu'il pourrait avoir un impact positif sur le développement des plantes et leur tolérance au stress .
Recherche sur les acides nucléiques
Compte tenu de sa similitude structurale avec les acides nucléiques naturels, ce composé peut trouver des applications dans la recherche sur les acides nucléiques. Il pourrait servir de brique pour de nouvelles nanostructures ou comme outil pour des études biologiques et la découverte de biomarqueurs .
Propriétés
IUPAC Name |
(2S)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-82-2 | |
| Record name | (+)-2-Methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanoic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPENTANOIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


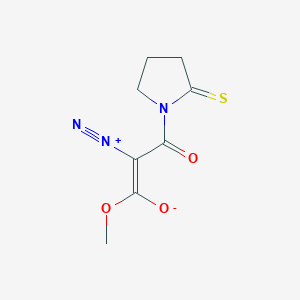
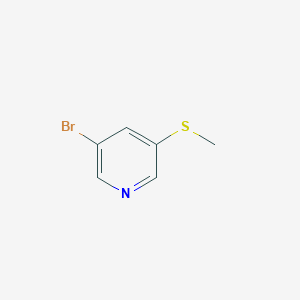

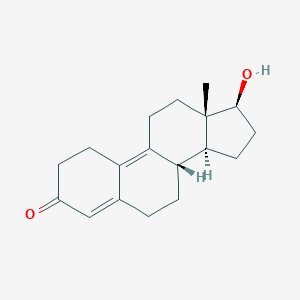



![ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-](/img/structure/B141255.png)
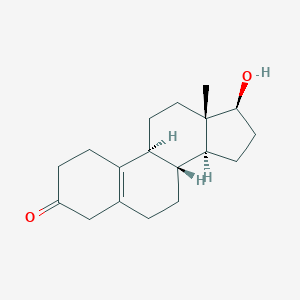
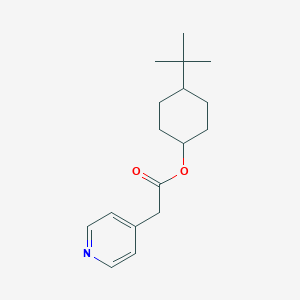
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
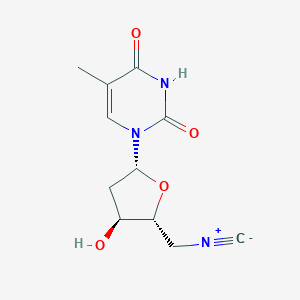

![5-[[(2S)-2-[(2R)-2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl]propanoyl]amino]-2-hydroxypentane-1,2,3-tricarboxylic acid](/img/structure/B141267.png)
